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molecular formula C6H6ClNO3S B1596065 2-Amino-4-chlorobenzenesulfonic acid CAS No. 3479-10-5

2-Amino-4-chlorobenzenesulfonic acid

Cat. No. B1596065
M. Wt: 207.64 g/mol
InChI Key: OMQCGHBXGJBBOL-UHFFFAOYSA-N
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Patent
US07521480B2

Procedure details

Concentrated sulphuric acid (specific gravity. 1.84) (13.9 ml, 250 mmol) was diluted with 100 ml of water. 3-Chloro-aniline (31.9 g, 250 mmol) was added over 30 minutes while temperature was kept at 85° C. During the addition some precipitation occurred. The suspension was allowed to cool to room temperature and heavy precipitation was formed. The solid is filtered with suction to yield white crystalline solid. The solid was heated slowly to 200° C. under vacuum (water pump) and fitted with a water trap. The solid was kept at 200° C. for 7 hours. Water was lost from the crystalline material. The solid was allowed to cool and then dissolved in dilute aqueous NaOH and precipitated with hydrochloric acid. Yielded 25 g (48%) of the title compound as a white crystalline solid (m.p. >250° C.).
Quantity
13.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
48%

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=O)([OH:3])[OH:2].[Cl:6][C:7]1[CH:8]=[C:9]([CH:11]=[CH:12][CH:13]=1)[NH2:10]>O.[OH-].[Na+]>[NH2:10][C:9]1[CH:8]=[C:7]([Cl:6])[CH:13]=[CH:12][C:11]=1[S:1]([OH:3])(=[O:5])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
13.9 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
31.9 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 85° C
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
some precipitation
CUSTOM
Type
CUSTOM
Details
heavy precipitation
CUSTOM
Type
CUSTOM
Details
was formed
FILTRATION
Type
FILTRATION
Details
The solid is filtered with suction
CUSTOM
Type
CUSTOM
Details
to yield white crystalline solid
CUSTOM
Type
CUSTOM
Details
fitted with a water trap
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
precipitated with hydrochloric acid

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)Cl)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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